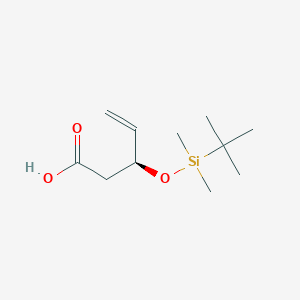

(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid

Description

(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid is a chiral carboxylic acid featuring a tert-butyldimethylsilyl (TBDMS) ether group at the 3-position of a pent-4-enoic acid backbone. The TBDMS group serves as a robust protecting group for hydroxyl or carboxylic acid functionalities in organic synthesis, offering stability under a wide range of reaction conditions (e.g., catalytic hydrogenation, acidic/basic environments) while being selectively removable via fluoride ions (e.g., TBAF) . This compound is structurally characterized by its unsaturated pent-4-enoic acid chain and (S)-configured stereocenter, which may influence its reactivity and biological activity. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and natural product synthesis.

Properties

Molecular Formula |

C11H22O3Si |

|---|---|

Molecular Weight |

230.38 g/mol |

IUPAC Name |

(3S)-3-[tert-butyl(dimethyl)silyl]oxypent-4-enoic acid |

InChI |

InChI=1S/C11H22O3Si/c1-7-9(8-10(12)13)14-15(5,6)11(2,3)4/h7,9H,1,8H2,2-6H3,(H,12,13)/t9-/m1/s1 |

InChI Key |

KWPDEVJZJHRUAE-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)O)C=C |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane to prevent hydrolysis of the silyl ether.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The double bond in the pent-4-enoic acid moiety can be oxidized to form epoxides or diols.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid to an alcohol.

Substitution: Tetrabutylammonium fluoride (TBAF) for deprotecting the silyl ether group.

Major Products

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid is used in a variety of scientific research applications:

Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Potential use in drug development and as a precursor for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid involves its reactivity due to the presence of the silyl ether and carboxylic acid groups. The silyl ether group can be selectively deprotected under mild conditions, allowing for further functionalization. The carboxylic acid group can participate in various reactions, including esterification and amidation, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silyl Ether Analogs

(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic Acid (CAS: 929554-04-1)

- Structural Difference : The tert-butyldiphenylsilyl (TBDPS) group replaces TBDMS, introducing bulkier phenyl substituents.

- Physicochemical Properties :

- Reactivity :

- Deprotection : TBDPS requires harsher fluoride conditions (e.g., extended reaction times) compared to TBDMS.

- Steric Hindrance : Reduced reactivity in nucleophilic substitutions due to increased bulk.

(E)-3-(3,4-Bis((tert-Butyldimethylsilyl)oxy)phenyl)acrylic Acid (Compound ix)

- Structural Difference: A phenolic acrylate with two TBDMS groups.

- Synthesis : Derived from caffeic acid via silylation, followed by catalytic hydrogenation to yield saturated analogs (e.g., compound x) .

- Applications : Used in natural product synthesis (e.g., (−)-Tarchonanthus lactone), highlighting the TBDMS group’s stability during hydrogenation.

Carboxylic Acid Derivatives

Caffeic Acid (Compound 20)

- Structural Difference : Unprotected dihydroxyphenyl group vs. silyl-protected analogs.

- Properties :

- Biological Activity : Enhanced antioxidant properties but poorer bioavailability compared to silylated analogs.

(E)-3-(4-Methoxyphenyl)-2-propenoic Acid (Compound 19)

Data Tables

Table 1: Physical and Chemical Properties of Key Compounds

Table 2: Deprotection Conditions for Silyl Ethers

| Silyl Group | Deprotection Reagent | Reaction Time | Conditions |

|---|---|---|---|

| TBDMS | TBAF | 1–2 hours | RT, THF/MeCN |

| TBDPS | TBAF | 4–6 hours | 40°C, DMF |

Research Findings

Synthetic Utility: The TBDMS group in (S)-3-(TBDMS-oxy)pent-4-enoic acid remains intact during catalytic hydrogenation (Pd/C, H2), enabling its use in multi-step syntheses (e.g., lactone formation) .

Biological Relevance : Silylation of carboxylic acids improves metabolic stability. For example, TBDMS-protected analogs exhibit prolonged half-lives compared to caffeic acid derivatives .

Steric Effects : TBDPS analogs show reduced enzymatic recognition in drug delivery systems compared to TBDMS derivatives, highlighting the impact of substituent bulk .

Biological Activity

(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid, identified by its CAS number 1403338-27-1, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 274.43 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups using TBDMS, followed by olefin metathesis or other coupling reactions. For example, the compound can be synthesized from the corresponding alcohol through silylation reactions, utilizing reagents such as TBDMS-Cl in the presence of a base like imidazole .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases . The inhibition of NF-kB signaling pathways has been identified as a key mechanism behind its anti-inflammatory effects.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain isoforms of cyclooxygenase (COX), which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling .

Case Studies

- Antitumor Study : A study published in Organic & Biomolecular Chemistry examined the effects of various derivatives on cancer cell lines. The results indicated that modifications to the silyl group significantly enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range .

- Inflammation Model : In an experimental model of acute inflammation, mice treated with this compound showed reduced edema and lower levels of inflammatory markers compared to controls. This suggests its potential utility as a therapeutic agent for inflammatory conditions .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H26O3Si |

| Molecular Weight | 274.43 g/mol |

| Synthesis Method | TBDMS protection |

| Antitumor IC50 (MCF-7) | Low micromolar range |

| Inhibition of COX | Yes |

| Anti-inflammatory Effect | Yes |

Q & A

Q. Optimization Parameters :

| Parameter | Condition | Purpose |

|---|---|---|

| Temperature | 100–160°C | Facilitate esterification |

| Solvent | Methanol/THF | Solubility and reactivity control |

| Catalyst | Triethylamine (for tosylation) | Activate intermediates |

| Reaction Time | 2–4 hours (reflux) | Ensure complete conversion |

How can enantiomeric purity be ensured during synthesis, and which analytical methods validate stereochemical integrity?

Q. Advanced Research Focus

Q. Critical Data :

- 13C NMR : TBDMS-O carbon resonates at δ ~18–20 ppm .

- IR : C=O stretch (1700–1720 cm⁻¹) confirms carboxylic acid formation .

How do researchers resolve contradictions in reported yields or stereochemical outcomes across studies?

Q. Advanced Research Focus

- Reproducibility checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, moisture control).

- Byproduct analysis : LC-MS or GC-MS identifies impurities (e.g., epimers, desilylated products) .

- Parameter adjustment : Vary catalysts (e.g., Pd vs. Rh), solvents (polar vs. nonpolar), or temperature to isolate variables .

Case Example :

Epimer co-elution in HPLC (due to minor chromatographic variations) is resolved using derivatization (e.g., Mosher ester analysis) or 2D NMR (NOESY for spatial proximity) .

What experimental design strategies optimize reaction efficiency for large-scale synthesis?

Q. Advanced Research Focus

- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) via DOE (Design of Experiments) to identify optimal conditions.

- Scale-up considerations :

- Heat transfer : Use jacketed reactors for exothermic steps .

- Purification : Replace column chromatography with crystallization (solvent optimization).

Split-plot adaptation : Apply agricultural experimental frameworks (e.g., split-plot designs) to chemical synthesis, where "whole plots" represent reactor batches and "subplots" test reaction variables .

What are the primary research applications of this compound as a synthetic intermediate?

Q. Basic Research Focus

- Peptide/protecting group chemistry : TBDMS shields hydroxyl groups during solid-phase peptide synthesis (SPPS) .

- Drug discovery : Serves as a chiral building block for prostaglandin analogs or β-lactam antibiotics.

- Material science : Functionalizes polymers via carboxylate coupling .

How can researchers mitigate side reactions during TBDMS protection?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.